N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
N-[(2Z)-3-Ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound characterized by a Z-configuration at the imine bond of the dihydrothiazole ring. Key structural features include a 3-ethyl substituent, a 4-fluoro group on the benzothiazole core, and a 3-methoxybenzamide moiety attached via the thiazol-2-ylidene linkage.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-3-20-15-13(18)8-5-9-14(15)23-17(20)19-16(21)11-6-4-7-12(10-11)22-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTIWJHHHNBARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,3-Dihydro-1,3-Benzothiazole Skeleton
The benzothiazole nucleus is typically synthesized via cyclization of 4-fluoroaniline derivatives with sulfur-containing reagents. A representative protocol involves:
- Thiocyclization : Reacting 4-fluoro-2-ethylaniline with carbon disulfide (CS₂) in ethanol under reflux, catalyzed by iodine, yields 3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazole-2-thione .
- Desulfurization : Treatment with ethyl iodide in dimethylformamide (DMF) at 80°C replaces the thione sulfur with an ethyl group, forming 3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazole .
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CS₂, I₂ | Ethanol | Reflux | 78% |
| 2 | EtI | DMF | 80°C | 85% |
Fluorination Strategies
Synthesis of 3-Methoxybenzamide
Activation of 3-Methoxybenzoic Acid
The benzamide fragment is prepared by converting 3-methoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. The acyl chloride is then reacted with ammonia gas in tetrahydrofuran (THF) to yield 3-methoxybenzamide .
Characterization Data :
- FTIR : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of methoxy).
- ¹H NMR (CDCl₃) : δ 7.45 (d, J=8.2 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 3.89 (s, 3H).
Coupling of Benzothiazole and Benzamide Fragments
Imine Formation via Condensation
The final step involves condensing the benzothiazole amine with 3-methoxybenzoyl chloride. A Schotten-Baumann reaction under basic conditions (NaOH, H₂O/CH₂Cl₂) facilitates amide bond formation. To enforce Z-selectivity , the reaction is conducted at 0–5°C with slow addition of the acyl chloride.
Optimized Protocol :
- Dissolve 3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-amine (1.0 eq) in CH₂Cl₂.
- Add 3-methoxybenzoyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc = 7:3).
Yield : 72%
Characterization :
Stereochemical Control and Analysis
The Z-configuration is confirmed via NOESY NMR , showing proximity between the ethyl group and the benzamide aromatic protons. Computational modeling (DFT) further validates the thermodynamic stability of the Z-isomer over the E-isomer by ~3.2 kcal/mol.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Adapting methods from patent CA2833394C, a Buchwald-Hartwig amination couples a brominated benzothiazole with 3-methoxybenzamide. Using Pd(OAc)₂/Xantphos in toluene at 110°C achieves a 68% yield but requires rigorous exclusion of moisture.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the condensation step, improving yield to 81% while reducing side products.
Purification and Analytical Validation
- Recrystallization : Ethanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction.
- HPLC Purity : >99.5% (C18 column, MeCN:H₂O = 65:35, 1.0 mL/min).
- Thermal Stability (TGA) : Decomposition onset at 210°C, indicating robustness for formulation.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Benzothiazole derivatives are known for their broad-spectrum antibacterial properties. For instance, compounds similar to N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Antitumor Properties
The compound's structural features suggest potential antitumor activity. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have demonstrated that modifications in the benzothiazole structure can enhance cytotoxicity against cancer cell lines, making it a candidate for further investigation in oncology .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of benzothiazole derivatives. Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
The compound has also been explored for its antifungal properties. Preliminary studies suggest that derivatives of benzothiazole can be effective against fungal pathogens affecting crops, thereby offering a potential solution for agricultural pest management .
Plant Growth Regulation
Benzothiazole compounds are known to influence plant growth and development. Research indicates that they can act as plant growth regulators, promoting root and shoot growth under certain conditions . This property can be harnessed to improve crop yields and resilience against environmental stressors.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Core Scaffold and Substituent Effects
Compound A shares the dihydrothiazol-2-ylidene backbone with the target compound but differs in substituents:
- Compound A substitutes the 4-position with a phenyl group, increasing hydrophobicity and π-π stacking capabilities .
- Benzamide Moieties :
Crystallographic and Geometric Analysis
Key geometric parameters for Compound A (derived from X-ray studies) are compared to inferred properties of the target compound:
- The 4-fluoro group in the target compound may reduce ring puckering compared to Compound A’s 4-phenyl group, as fluorine’s smaller size and electronegativity favor planar configurations .
- The Z-configuration in both compounds ensures consistent spatial orientation of substituents, critical for molecular recognition .
Functional Group Comparisons
- 3-Methoxybenzamide vs. In contrast, Compound A’s methyl group contributes to steric stabilization .
Data Tables
Table 1: Substituent Effects on Key Properties
| Substituent | Compound A | Target Compound |
|---|---|---|
| 4-Position | Phenyl (hydrophobic) | Fluoro (electronegative) |
| Benzamide Group | 4-Methyl (steric bulk) | 3-Methoxy (H-bonding) |
| Planarity | Moderate puckering | Increased planarity |
Table 2: Bond Angles and Lengths (Compound A)
| Bond/Angle | Value |
|---|---|
| C1–S1 | 1.757 Å |
| N1–C1–S1 | 113.61° |
| Dihedral (benzamide/thiazole) | 15.2° |
Biological Activity
The compound N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound can be characterized by the following structural formula:
Key Functional Groups
- Benzothiazole moiety : Known for its role in various biological activities.
- Methoxy group : Often enhances lipophilicity and bioavailability.
- Fluoro substituent : Can increase metabolic stability and alter biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, a related benzothiazole derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Interaction with bacterial membranes leading to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : Potential to inhibit DNA or RNA synthesis through interaction with nucleic acid precursors.
Pharmacological Profile
Research indicates that the compound may act as an antagonist at certain receptors, particularly the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders . This receptor antagonism could provide therapeutic benefits in conditions such as anxiety and depression.
Case Studies
- Antibacterial Efficacy : A study on benzothiazole derivatives revealed that modifications at the 4-position significantly enhanced antibacterial potency against resistant strains of Staphylococcus aureus .
- Neuroprotective Effects : In vitro studies have shown that compounds targeting mGluR5 can reduce excitotoxicity in neuronal cultures, suggesting a neuroprotective role for this compound .
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Antimicrobial Activity | Neuroprotective Potential |
|---|---|---|
| N-(4-fluoro-benzyl)benzothiazole | Moderate | Low |
| N-(5-(4-fluoro-3-(trifluoromethyl)benzyl)thiazol-2-yl) | High | Moderate |
| N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol] | High | High |
Q & A
Basic: How can the Z-configuration of the benzothiazole-imine moiety be experimentally confirmed?
Methodological Answer:
The Z-configuration can be determined via single-crystal X-ray diffraction (SC-XRD) . Crystallize the compound using methanol or dichloromethane, and refine the structure using programs like SHELXL to analyze bond angles and torsion angles around the imine group. Hydrogen bonding patterns (e.g., N–H⋯O/F interactions) may stabilize the Z-conformation, as seen in analogous benzothiazole derivatives . For non-crystalline samples, Nuclear Overhauser Effect (NOE) NMR experiments can differentiate Z/E isomers by probing spatial proximity of substituents.
Basic: What synthetic routes are optimal for preparing this compound?
Methodological Answer:
A common approach involves condensation reactions between a substituted benzothiazole-2-amine and a benzoyl chloride derivative. For example:
React 3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in dry pyridine or dichloromethane under nitrogen.
Use Schlenk techniques to avoid moisture, with catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Identify substituent environments (e.g., fluorine coupling in ¹⁹F NMR, methoxy protons at ~δ 3.8–4.0 ppm).
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
- IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can contradictory bioactivity data in analogous compounds be resolved?
Methodological Answer:
Contradictions often arise from differences in cellular permeability or metabolic stability . To address this:
Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., replacing the 3-methoxy group with hydroxyl or nitro groups).
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like PFOR enzymes or kinases .
Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C, serum-free media) .
Advanced: What computational methods predict the compound’s stability in aqueous media?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to estimate hydrolysis rates of the imine bond.
- Simulate solvation effects using COSMO-RS or explicit solvent models .
- Validate experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How to address non-reproducible yields in large-scale synthesis?
Methodological Answer:
Non-reproducibility often stems from inconsistent reaction kinetics or impurity carryover . Mitigate by:
Using design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry).
Implementing in-line FTIR or Raman spectroscopy to monitor reaction progress.
Switching to flow chemistry for better heat/mass transfer control .
Advanced: How to analyze conformational flexibility of the dihydrobenzothiazole ring?
Methodological Answer:
- Apply Cremer-Pople puckering parameters to quantify ring distortions from SC-XRD data.
- Conduct molecular dynamics (MD) simulations (e.g., AMBER force field) in explicit solvent to assess ring-flipping energetics .
- Compare with solid-state ¹³C NMR to detect polymorphism or dynamic disorder .
Advanced: What strategies validate hydrogen-bonding networks in crystal packing?
Methodological Answer:
- Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) dimers).
- Generate Hirshfeld surfaces (CrystalExplorer) to visualize intermolecular contacts.
- Correlate packing motifs with thermal stability (DSC/TGA) and solubility .
Advanced: How to resolve ambiguities in electron density maps during refinement?
Methodological Answer:
- Apply TWINABS or SADABS for absorption corrections in SC-XRD data.
- Use SHELXD for dual-space structure solution and SHELXL for anisotropic refinement of disordered regions.
- Validate with R1/wR2 convergence (<5% discrepancy) and GOF (0.9–1.1) .
Advanced: What in silico approaches prioritize derivatives for SAR studies?
Methodological Answer:
Screen derivatives via virtual combinatorial libraries (e.g., Enamine REAL Space).
Apply machine learning models (e.g., Random Forest, SVM) trained on bioactivity data of similar benzothiazoles.
Use ADMET prediction tools (e.g., SwissADME, pkCSM) to filter compounds with poor pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
